![molecular formula C14H22N4O3 B4719647 N-cycloheptyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4719647.png)
N-cycloheptyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
N-cycloheptyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and is known for its unique chemical properties, which make it an attractive candidate for various research studies.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-cycloheptyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide exhibits potent anti-inflammatory, analgesic, and antipyretic effects. The compound has also been found to reduce the levels of certain inflammatory markers, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cycloheptyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is its potent anti-inflammatory activity, which makes it an attractive candidate for various research studies. However, the compound also has some limitations, such as its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-cycloheptyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide. One potential area of research is the development of new synthetic methods for the compound, which could improve its solubility and make it easier to use in experiments. Another area of research is the investigation of the compound's potential applications in the treatment of various inflammatory and pain-related conditions. Additionally, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide and to explore its potential as a therapeutic agent.
Scientific Research Applications
N-cycloheptyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.
properties
IUPAC Name |
N-cycloheptyl-3-(5-methyl-4-nitropyrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-11-13(18(20)21)10-15-17(11)9-8-14(19)16-12-6-4-2-3-5-7-12/h10,12H,2-9H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSJYOLYNMLREK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)NC2CCCCCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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